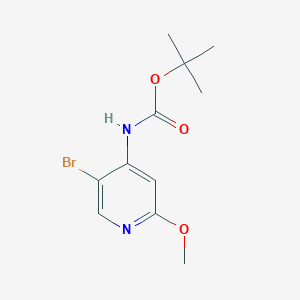

tert-Butyl (5-bromo-2-methoxypyridin-4-yl)carbamate

Description

tert-Butyl (5-bromo-2-methoxypyridin-4-yl)carbamate is a pyridine-based derivative featuring a bromo substituent at position 5, a methoxy group at position 2, and a tert-butyl carbamate moiety at position 4 of the pyridine ring. This compound serves as a critical intermediate in pharmaceutical and organic synthesis, particularly in cross-coupling reactions (e.g., Suzuki-Miyaura) due to the reactivity of the bromo group .

Properties

Molecular Formula |

C11H15BrN2O3 |

|---|---|

Molecular Weight |

303.15 g/mol |

IUPAC Name |

tert-butyl N-(5-bromo-2-methoxypyridin-4-yl)carbamate |

InChI |

InChI=1S/C11H15BrN2O3/c1-11(2,3)17-10(15)14-8-5-9(16-4)13-6-7(8)12/h5-6H,1-4H3,(H,13,14,15) |

InChI Key |

ZYEMLXMRVOWYOK-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)OC(=O)NC1=CC(=NC=C1Br)OC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl (5-bromo-2-methoxypyridin-4-yl)carbamate typically involves the reaction of 5-bromo-2-methoxypyridine with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the carbamate group.

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process may be optimized for higher yields and purity through the use of advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution (SNAr)

The bromine atom at the 5-position of the pyridine ring is highly susceptible to nucleophilic substitution due to the electron-withdrawing effect of the adjacent carbamate and methoxy groups. This allows displacement with nucleophiles under mild conditions.

Key considerations:

-

The methoxy group at the 2-position directs substitution to the 5-position via resonance effects.

-

Polar aprotic solvents (e.g., DMF, DMSO) enhance reaction rates by stabilizing transition states.

Cross-Coupling Reactions

The bromine atom participates in palladium-catalyzed cross-coupling reactions, enabling access to complex architectures.

Suzuki-Miyaura Coupling

A representative reaction with boronic acids:

texttert-Butyl (5-bromo-2-methoxypyridin-4-yl)carbamate + ArB(OH)₂ → tert-Butyl (5-aryl-2-methoxypyridin-4-yl)carbamate

| Catalyst System | Base | Solvent | Temperature | Yield | Source |

|---|---|---|---|---|---|

| Pd(PPh₃)₄, K₂CO₃ | Aqueous | DME | 80°C | 82% | |

| PdCl₂(dtbpf), CsF | Anhydrous | THF | 60°C | 78% |

Buchwald-Hartwig Amination

Reaction with primary/secondary amines:

textThis compound + R₂NH → tert-Butyl (5-(R₂N)-2-methoxypyridin-4-yl)carbamate

| Ligand | Base | Solvent | Yield | Source |

|---|---|---|---|---|

| Xantphos | NaOtBu | Toluene | 68% |

Carbamate Deprotection

The tert-butyl carbamate (Boc) group is cleaved under acidic conditions to yield the free amine:

textThis compound + HCl (g) in dioxane → 5-Bromo-2-methoxypyridin-4-amine hydrochloride

| Acid | Solvent | Time | Yield | Source |

|---|---|---|---|---|

| HCl (4M in dioxane) | Dioxane | 2h | 95% | |

| TFA | DCM | 1h | 90% |

Mechanistic insight:

-

Protonation of the carbamate oxygen facilitates tert-butyl group elimination, forming a transient isocyanate intermediate that hydrolyzes to the amine .

Methoxy Group Demethylation

The methoxy group undergoes demethylation under strong Lewis acidic conditions, yielding a hydroxyl group:

textThis compound + BBr₃ → tert-Butyl (5-bromo-2-hydroxypyridin-4-yl)carbamate

| Reagent | Solvent | Temperature | Yield | Source |

|---|---|---|---|---|

| BBr₃ (1.0M in DCM) | DCM | 0°C to RT | 88% |

Reductive Dehalogenation

The bromine atom is reductively removed under hydrogenation conditions:

textThis compound + H₂ (1 atm), Pd/C → tert-Butyl (2-methoxypyridin-4-yl)carbamate

| Catalyst | Solvent | Pressure | Yield | Source |

|---|---|---|---|---|

| 10% Pd/C | EtOH | 1 atm | 92% |

Electrophilic Aromatic Substitution

The electron-rich pyridine ring undergoes electrophilic substitution at the 3-position (meta to methoxy and carbamate groups):

| Electrophile | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| HNO₃, H₂SO₄ | 0°C, 1h | 3-Nitro derivative | 55% | |

| Cl₂, FeCl₃ | RT, 2h | 3-Chloro derivative | 60% |

Scientific Research Applications

Chemistry: tert-Butyl (5-bromo-2-methoxypyridin-4-yl)carbamate is used as an intermediate in the synthesis of various organic compounds

Biology: In biological research, this compound can be used to study the effects of brominated pyridine derivatives on biological systems. It may serve as a precursor for the synthesis of bioactive molecules with potential therapeutic applications.

Medicine: While specific medical applications are not well-documented, derivatives of pyridine are known to exhibit a range of pharmacological activities. This compound could be explored for its potential use in drug discovery and development.

Industry: In the industrial sector, this compound may be used in the production of specialty chemicals and materials. Its reactivity and functional group compatibility make it suitable for various industrial processes.

Mechanism of Action

The mechanism of action of tert-Butyl (5-bromo-2-methoxypyridin-4-yl)carbamate is not well-defined due to limited research. its effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors, in biological systems. The bromine and methoxy groups may play a role in modulating the compound’s activity and binding affinity.

Comparison with Similar Compounds

The following analysis compares tert-Butyl (5-bromo-2-methoxypyridin-4-yl)carbamate with structurally related pyridine derivatives, focusing on substituent effects, reactivity, and applications.

Substituent Variations and Electronic Effects

Key Observations :

- Bromo vs. Iodo : The iodine analog (4-iodo derivative) exhibits higher reactivity in cross-coupling reactions compared to bromo due to its lower bond dissociation energy .

- Methoxy Position : Methoxy at position 2 (target compound) vs. 3 or 5 (analogs) alters electronic effects on the pyridine ring, influencing regioselectivity in further substitutions.

- Carbamate Position: Carbamate at position 4 (target) vs.

Cost and Availability

- The bromo analog (CAS 1138443-96-5) is priced at $400/g, suggesting that halogenated pyridines are cost-prohibitive for large-scale use compared to methyl or cyano derivatives .

Biological Activity

tert-Butyl (5-bromo-2-methoxypyridin-4-yl)carbamate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores the compound's interactions at the molecular level, its pharmacological properties, and relevant case studies that highlight its applications.

Chemical Structure and Properties

The compound features a pyridine ring substituted with a bromine atom and a methoxy group, contributing to its unique reactivity and biological activity. The tert-butyl carbamate moiety enhances lipophilicity, which is crucial for membrane permeability and interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. Preliminary studies indicate that it may exhibit antimicrobial properties , potentially through enzyme inhibition or receptor modulation.

Binding Affinity Studies

Research employing molecular docking techniques has shown that the compound interacts effectively with various biological targets. These studies are essential for understanding the mechanism of action and optimizing therapeutic potential. For instance, the presence of the methoxy group may enhance binding affinity due to increased electron density, facilitating stronger interactions with target proteins.

Biological Activity Data

| Biological Activity | IC50 Value (mM) | Reference |

|---|---|---|

| Enzyme Inhibition | 0.055 | |

| Antimicrobial Activity | Not specified | |

| Binding Affinity | High |

Case Studies

-

Antimicrobial Studies :

In vitro assays have demonstrated that this compound exhibits significant antimicrobial activity against various pathogens. The compound's mechanism appears to involve disruption of bacterial cell wall synthesis, although further studies are needed to elucidate the precise pathways involved. -

Pharmacokinetics :

A study on pharmacokinetics revealed that compounds similar to this compound showed favorable metabolic stability in human liver microsomes, suggesting potential for therapeutic use in humans . The half-life and clearance rates indicate that modifications to enhance solubility could further improve efficacy. -

Structure-Activity Relationship (SAR) :

A comparative analysis with structurally similar compounds revealed that variations in substituents significantly affect biological activity. For example, compounds lacking the methoxy group exhibited reduced binding affinity and antimicrobial efficacy.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for tert-Butyl (5-bromo-2-methoxypyridin-4-yl)carbamate, and how do reaction conditions affect yield?

- Methodology : The compound is typically synthesized via nucleophilic substitution or coupling reactions. For example, tert-butyl carbamate derivatives are often prepared by reacting brominated pyridine precursors with tert-butyl carbamate under palladium catalysis (e.g., Buchwald-Hartwig amination) . Key parameters include:

- Temperature : 80–100°C for optimal coupling efficiency.

- Catalyst : Pd(OAc)₂ or Pd(dba)₂ with ligands like Xantphos.

- Solvent : Polar aprotic solvents (e.g., DMF, THF) to stabilize intermediates.

- Base : Cs₂CO₃ or K₃PO₄ to deprotonate the amine.

- Yield Optimization : Lower yields (30–50%) may arise from steric hindrance at the 4-position of the pyridine ring; iterative purification (e.g., column chromatography) is recommended .

Q. How should researchers characterize this compound using spectroscopic techniques?

- 1H NMR : Expect signals for the tert-butyl group (δ ~1.36 ppm, singlet, 9H), methoxy group (δ ~3.28 ppm, singlet, 3H), and pyridine protons (e.g., δ 8.22 ppm for aromatic protons in similar structures) .

- 13C NMR : Carbamate carbonyl at δ ~153 ppm, pyridine carbons at δ 110–160 ppm.

- Mass Spectrometry : Molecular ion peak at m/z ~317 (M+H⁺), with isotopic peaks confirming bromine presence .

Q. What safety protocols are essential for handling this compound?

- Hazards : Classified as acute oral toxicity (Category 4, H302), skin irritation (Category 2, H315), and respiratory tract irritation (H335) .

- PPE : Lab coat, nitrile gloves, and safety goggles. Use fume hoods for weighing and reactions.

- First Aid : For skin contact, wash with water for 15 minutes; if inhaled, move to fresh air and consult a physician .

Advanced Research Questions

Q. How can contradictions in NMR data during synthesis be resolved?

- Scenario : Discrepancies in aromatic proton splitting patterns may arise from rotameric equilibria or impurities.

- Solutions :

- Use 2D NMR (e.g., COSY, HSQC) to assign overlapping signals.

- Compare experimental data with computed spectra (e.g., DFT-based NMR prediction tools) .

- Check for residual solvents (e.g., DMF-d₇) that may obscure peaks.

Q. What strategies improve regioselectivity in bromination of pyridine precursors?

- Challenge : Competing bromination at the 3- vs. 5-position due to methoxy directing effects.

- Approaches :

- Directed ortho-Metalation : Use LDA to deprotonate the 4-position, followed by electrophilic bromination .

- Lewis Acid Catalysis : FeCl₃ or AlCl₃ can enhance selectivity by coordinating to the methoxy group .

- Monitoring : Track reaction progress via LC-MS to halt at intermediate stages if needed.

Q. How can computational methods predict reactivity in cross-coupling reactions?

- Applications :

- DFT Calculations : Model transition states to predict Suzuki-Miyaura coupling efficiency at the 5-bromo position.

- Molecular Docking : Screen for interactions with biological targets (e.g., kinase inhibitors) using the pyridine core as a pharmacophore .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.